molecular formula C23H21N3O6S B11061489 3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(7-methoxy-1,3-benzodioxol-5-yl)-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one

3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(7-methoxy-1,3-benzodioxol-5-yl)-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11061489
M. Wt: 467.5 g/mol
InChI Key: UCJIMAAXBRNNIQ-UHFFFAOYSA-N
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Description

3-HYDROXY-1-[3-(1H-IMIDAZOL-1-YL)PROPYL]-5-(7-METHOXY-1,3-BENZODIOXOL-5-YL)-4-(2-THIENYLCARBONYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE is a complex organic compound featuring multiple functional groups, including hydroxyl, imidazole, methoxy, benzodioxole, and thiophene

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-HYDROXY-1-[3-(1H-IMIDAZOL-1-YL)PROPYL]-5-(7-METHOXY-1,3-BENZODIOXOL-5-YL)-4-(2-THIENYLCARBONYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE involves multiple steps, each requiring specific reagents and conditions. The general synthetic route includes:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group can undergo oxidation to form corresponding ketones or aldehydes.

    Reduction: The imidazole ring can be reduced under specific conditions to form saturated derivatives.

    Substitution: The methoxy and thiophene groups can undergo substitution reactions to introduce various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of saturated imidazole derivatives.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions due to its multiple functional groups.

    Material Science:

Biology

    Enzyme Inhibition: Potential use as an inhibitor of specific enzymes due to its imidazole moiety.

    Receptor Binding: Potential use in studying receptor-ligand interactions.

Medicine

    Drug Development: Potential use in the development of new therapeutic agents targeting specific pathways.

    Diagnostics: Potential use in diagnostic assays due to its unique chemical properties.

Industry

    Chemical Synthesis: Use as an intermediate in the synthesis of other complex molecules.

    Pharmaceuticals: Potential use in the production of pharmaceutical compounds.

Mechanism of Action

The mechanism of action of 3-HYDROXY-1-[3-(1H-IMIDAZOL-1-YL)PROPYL]-5-(7-METHOXY-1,3-BENZODIOXOL-5-YL)-4-(2-THIENYLCARBONYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE involves its interaction with specific molecular targets. The imidazole moiety can interact with enzyme active sites, while the benzodioxole and thiophene groups can interact with receptors and other biomolecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Imidazole Derivatives: Compounds such as histidine and metronidazole.

    Benzodioxole Derivatives: Compounds such as piperonyl butoxide.

    Thiophene Derivatives: Compounds such as thiophene-2-carboxylic acid.

Properties

Molecular Formula

C23H21N3O6S

Molecular Weight

467.5 g/mol

IUPAC Name

4-hydroxy-1-(3-imidazol-1-ylpropyl)-2-(7-methoxy-1,3-benzodioxol-5-yl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one

InChI

InChI=1S/C23H21N3O6S/c1-30-15-10-14(11-16-22(15)32-13-31-16)19-18(20(27)17-4-2-9-33-17)21(28)23(29)26(19)7-3-6-25-8-5-24-12-25/h2,4-5,8-12,19,28H,3,6-7,13H2,1H3

InChI Key

UCJIMAAXBRNNIQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC2=C1OCO2)C3C(=C(C(=O)N3CCCN4C=CN=C4)O)C(=O)C5=CC=CS5

Origin of Product

United States

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